Introduction: The Unique Potential of a Strained Ketone
Introduction: The Unique Potential of a Strained Ketone
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,1-Diacetylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
1,1-Diacetylcyclopropane is a fascinating and synthetically versatile organic compound that holds considerable potential for researchers in organic synthesis and medicinal chemistry. Its structure, featuring two activating acetyl groups attached to a single carbon of a strained cyclopropane ring, creates a unique electronic and steric environment. This guide delves into the core chemical properties of this molecule, providing insights into its synthesis, reactivity, and potential as a scaffold in the development of novel chemical entities.
The cyclopropyl fragment is increasingly recognized as a valuable pharmacophore in drug design.[1][2] The inherent properties of the cyclopropane ring—such as its rigid, three-dimensional structure, enhanced π-character in its C-C bonds, and ability to act as a bioisostere for other functional groups—can confer significant advantages to a drug candidate.[1][2] These advantages include enhanced metabolic stability, improved binding affinity and potency, and altered physicochemical properties like pKa and membrane permeability.[1][3] 1,1-Diacetylcyclopropane serves as an excellent starting point for accessing this privileged scaffold, with its two carbonyl groups acting as versatile handles for extensive chemical modification.
Core Physicochemical and Spectroscopic Properties
A foundational understanding of a molecule begins with its physical and spectroscopic characteristics. 1,1-Diacetylcyclopropane is an oil at room temperature, soluble in common organic solvents like dichloromethane, ethyl acetate, and hexane.[4][5]
Physical Properties
The key physicochemical identifiers and properties of 1,1-diacetylcyclopropane are summarized below.
| Property | Value | Source(s) |
| CAS Number | 695-70-5 | [4][6] |
| Molecular Formula | C₇H₁₀O₂ | [4][6] |
| Molecular Weight | 126.15 g/mol | [4][6] |
| IUPAC Name | 1-(1-acetylcyclopropyl)ethanone | [6] |
| Boiling Point | 74.0-74.5 °C at 8 Torr | [4][5] |
| Density | 1.0253 g/cm³ at 30 °C | [4][5] |
| Appearance | Oil | [4][5] |
| Solubility | Dichloromethane, Ethyl Acetate, Hexane | [4][5] |
Spectroscopic Signature
While specific high-resolution spectra are not publicly cataloged, the structure of 1,1-diacetylcyclopropane allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and characterization.
-
¹H NMR Spectroscopy : The high degree of symmetry in the molecule simplifies its proton NMR spectrum. Two distinct signals are expected:
-
A singlet integrating to 6 protons (6H) for the two equivalent methyl groups (–CH₃). This signal would appear in the typical alkyl ketone region, estimated around δ 2.1-2.3 ppm.
-
A singlet integrating to 4 protons (4H) for the two equivalent methylene groups (–CH₂) of the cyclopropane ring. Due to the ring strain and proximity to the carbonyl groups, this signal would be shifted downfield compared to a simple cyclopropane, likely in the range of δ 1.2-1.5 ppm. The equivalence arises from a plane of symmetry bisecting the C(O)-C-C(O) angle.[7][8]
-
-
¹³C NMR Spectroscopy : The carbon spectrum would display four unique signals corresponding to the different carbon environments:
-
A signal for the carbonyl carbons (C=O) in the δ 195-205 ppm range.
-
A signal for the quaternary cyclopropyl carbon (C(C=O)₂) which would be significantly deshielded.
-
A signal for the methylene carbons (–CH₂–) of the cyclopropane ring.
-
A signal for the methyl carbons (–CH₃).
-
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically found in the region of 1690-1715 cm⁻¹.
Synthesis of 1,1-Diacetylcyclopropane
The synthesis of 1,1-diacetylcyclopropane is not widely documented with a standard procedure, but its structure suggests a logical approach based on the principles of forming doubly activated cyclopropanes. A highly plausible and efficient method involves the phase-transfer catalyzed (PTC) alkylation of an active methylene compound, acetylacetone (2,4-pentanedione), with a 1,2-dihaloethane. This approach is analogous to the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate.[9]
The causality behind this choice of methodology lies in its efficiency. Acetylacetone possesses sufficiently acidic α-protons that can be deprotonated by a strong base like sodium hydroxide. The resulting enolate, however, needs to be brought into contact with the organic alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the hydroxide or enolate anion from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane can occur. This avoids harsh, anhydrous conditions and often leads to higher yields.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1,1-diacetylcyclopropane via phase-transfer catalysis.
Experimental Protocol (Proposed)
This protocol is designed as a self-validating system based on established methods for similar cyclopropanations.[9]
-
Reaction Setup : To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add a solution of 50% aqueous sodium hydroxide (50 mL).
-
Catalyst Addition : While stirring vigorously, add triethylbenzylammonium chloride (TEBAC, ~2 mmol) to the aqueous base.
-
Reactant Addition : Prepare a mixture of acetylacetone (50 mmol) and 1,2-dibromoethane (75 mmol). Add this mixture to the stirring biphasic system all at once. An exothermic reaction is expected.
-
Reaction : Continue to stir the mixture vigorously for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : After the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.
-
Final Product : Purify the resulting crude oil by vacuum distillation to yield pure 1,1-diacetylcyclopropane.[4][5]
Chemical Reactivity: A Tale of Strain and Activation
The reactivity of 1,1-diacetylcyclopropane is governed by two primary features: the inherent ring strain of the cyclopropane core and the electron-withdrawing nature of the two acetyl groups. This "donor-acceptor" cyclopropane character, where the cyclopropane C-C bonds act as the donor and the carbonyls as the acceptor, makes the molecule susceptible to a variety of transformations.[10]
Acid-Catalyzed Ring Opening
Under Lewis or Brønsted acid catalysis, the carbonyl oxygens can be activated by protonation or coordination, making the quaternary carbon highly electrophilic. This facilitates a nucleophilic attack that results in the opening of the strained ring. This behavior is a hallmark of donor-acceptor cyclopropanes.[11][12] For instance, reaction with a Lewis acid like tantalum(V) chloride (TaCl₅) in the absence of other nucleophiles can lead to ring-opening followed by chloride incorporation.[12]
Caption: Generalized mechanism for Lewis acid-catalyzed ring opening.
This reactivity is synthetically powerful. By choosing different nucleophiles (e.g., alcohols, thiols, amines), a wide array of functionalized acyclic products can be generated from a single cyclopropane precursor, making it a divergent synthetic building block.
Base-Catalyzed Reactions
The α-protons on the methyl groups of 1,1-diacetylcyclopropane are acidic (pKa ≈ 9-11 in DMSO, typical for β-dicarbonyls) and can be readily removed by a suitable base to form an enolate. This enolate can then participate in a variety of classic carbonyl chemistry reactions.
-
Aldol and Knoevenagel Condensations : The enolate can react with aldehydes and ketones to form β-hydroxy ketone adducts or undergo subsequent dehydration to yield α,β-unsaturated products.
-
Michael Additions : The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated systems.
-
Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or base would lead to halogenation at the methyl groups.
The choice of base is critical; a strong, non-nucleophilic base like potassium hexamethyldisilazane (KHMDS) or lithium diisopropylamide (LDA) would cleanly generate the enolate for subsequent reaction, while a nucleophilic base like sodium hydroxide could potentially lead to competing ring-opening or retro-Claisen reactions under harsh conditions.[13][14]
Thermal Rearrangements
While 1,1-diacetylcyclopropane itself does not undergo the classic divinylcyclopropane-Cope rearrangement, its thermal stability is still of interest.[15][16] Thermal isomerization of substituted cyclopropanes is a known process, often proceeding through a diradical intermediate formed by the homolytic cleavage of a C-C bond.[17][18] For 1,1-diacetylcyclopropane, heating to high temperatures could potentially lead to rearrangements that form five-membered ring systems like dihydrofuranones or cyclopentenones, driven by the release of ring strain.[19]
Applications in Drug Discovery and Development
The true value of 1,1-diacetylcyclopropane for medicinal chemists lies in its potential as a versatile synthetic scaffold. The two acetyl groups provide orthogonal handles for building molecular complexity and generating libraries of diverse compounds for biological screening.[20]
Scaffold Diversification
The dual ketone functionality is a gateway to a vast chemical space.
Caption: Potential diversification pathways from the 1,1-diacetylcyclopropane core.
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Reduction : The ketones can be reduced to secondary alcohols, introducing chirality and hydrogen bond donors.
-
Reductive Amination : Reaction with amines under reducing conditions can generate diamines, introducing basic centers crucial for target interaction and improving solubility.
-
Condensation Chemistry : Reaction with hydrazines or hydroxylamine can readily form bis-pyrazoles, bis-isoxazoles, or bis-oximes, rapidly increasing molecular complexity and introducing heteroaromatic rings often found in bioactive molecules.
-
Organometallic Additions : Grignard or organolithium reagents can add to the carbonyls to form tertiary alcohols, allowing for the introduction of diverse alkyl or aryl substituents.
This ability to rapidly generate a library of structurally related but functionally diverse molecules is a cornerstone of modern drug discovery campaigns.
Conclusion
1,1-Diacetylcyclopropane is more than a simple chemical curiosity; it is a potent and versatile building block for advanced organic synthesis. Its unique combination of a strained cyclopropane ring and dual activating acetyl groups provides a rich landscape of chemical reactivity, from controlled ring-opening reactions to a multitude of base-catalyzed transformations. For researchers in drug development, it represents an accessible and highly modifiable scaffold, ideal for generating novel chemical libraries to probe biological systems and discover next-generation therapeutics. A thorough understanding of its core properties and reactivity is the key to unlocking its full synthetic potential.
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